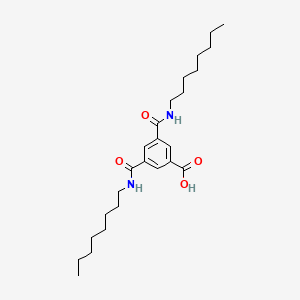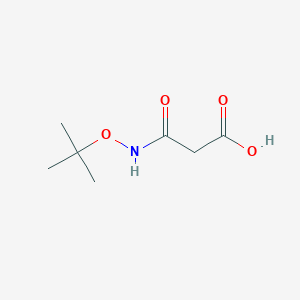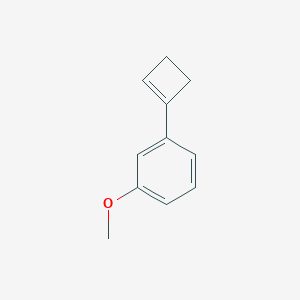![molecular formula C8H6N2 B12577299 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole CAS No. 608521-99-9](/img/structure/B12577299.png)
6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole: is a heterocyclic compound with a unique structure that includes both pyrrole and pyrrolopyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethynyl-substituted intermediates, which undergo cyclization to form the desired pyrrolopyridine structure. The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to achieve the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.
Biology and Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole exerts its effects involves its interaction with molecular targets. The ethynyl group and the pyrrolopyridine structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
1,6a-Dihydropyrrolo[2,3-b]pyrrole: Lacks the ethynyl group, which may affect its reactivity and applications.
6a-Methyl-1,6a-dihydropyrrolo[2,3-b]pyrrole:
Uniqueness: The presence of the ethynyl group in 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole imparts unique reactivity and potential applications that distinguish it from similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
608521-99-9 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
6a-ethynyl-1H-pyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C8H6N2/c1-2-8-7(3-5-9-8)4-6-10-8/h1,3-6,9H |
Clave InChI |
PQFKZWXKBVUJOC-UHFFFAOYSA-N |
SMILES canónico |
C#CC12C(=CC=N1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)



methanone](/img/structure/B12577317.png)
